5-(2-Pyridinylsulfanyl)-2-furaldehyde

説明

BenchChem offers high-quality 5-(2-Pyridinylsulfanyl)-2-furaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Pyridinylsulfanyl)-2-furaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

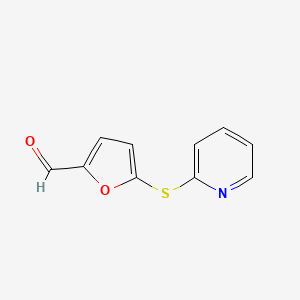

5-pyridin-2-ylsulfanylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-7-8-4-5-10(13-8)14-9-3-1-2-6-11-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJZBQDKKLHSBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383409 |

Source

|

| Record name | 5-(2-Pyridinylsulfanyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709635-68-7 |

Source

|

| Record name | 5-(2-Pyridinylsulfanyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Pyridinylsulfanyl)-2-furaldehyde: Physicochemical Properties, Synthesis, and Therapeutic Potential

Foreword: Unveiling a Heterocyclic Scaffold of Interest

In the landscape of medicinal chemistry and drug discovery, the strategic combination of privileged heterocyclic scaffolds often leads to the development of novel molecular entities with significant therapeutic potential. 5-(2-Pyridinylsulfanyl)-2-furaldehyde represents one such molecule, integrating the furan and pyridine rings through a flexible thioether linkage. This unique structural arrangement imparts a distinct electronic and conformational profile, making it a compelling candidate for investigation in various therapeutic areas. This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic pathway, and a discussion of the potential biological applications of this promising compound, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for 5-(2-Pyridinylsulfanyl)-2-furaldehyde is not widely published, a combination of data from commercial suppliers and computational predictions provides a solid foundation for its characterization.

Identity and General Properties

| Property | Value | Source |

| IUPAC Name | 5-(pyridin-2-ylthio)furan-2-carbaldehyde | [1] |

| Synonyms | 5-(2-Pyridinylsulfanyl)-2-furaldehyde | [2] |

| CAS Number | 709635-68-7 | [2] |

| Molecular Formula | C₁₀H₇NO₂S | [2] |

| Molecular Weight | 205.23 g/mol | [2] |

| Purity | ≥97% | [2] |

| Appearance | (Expected) Pale yellow to brown solid | Inferred from related compounds |

| Storage | -20°C, sealed storage, away from moisture | [2] |

Predicted Physicochemical Parameters

Computational models provide valuable insights into the behavior of a molecule in biological systems.

| Parameter | Predicted Value | Significance in Drug Discovery |

| XlogP | 2.4 | Indicates good membrane permeability and potential for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | Suggests favorable transport properties across biological membranes. |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 3 | [2] |

Synthesis and Spectroscopic Characterization: A Proposed Pathway

Proposed Synthetic Route: Nucleophilic Aromatic Substitution

The proposed synthesis involves the reaction of 5-bromo-2-furaldehyde with 2-mercaptopyridine in the presence of a suitable base. The electron-withdrawing nature of the aldehyde group on the furan ring activates the 5-position for nucleophilic attack by the thiolate anion of 2-mercaptopyridine.

Caption: Proposed synthesis of 5-(2-Pyridinylsulfanyl)-2-furaldehyde.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

-

Reaction Setup: To a solution of 5-bromo-2-furaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-mercaptopyridine (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction Execution: Stir the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan and pyridine ring protons, as well as the aldehyde proton. The aldehyde proton should appear as a singlet in the downfield region (around δ 9.5-10.0 ppm). The furan protons will likely appear as doublets, and the pyridine protons will exhibit a more complex splitting pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (around δ 175-180 ppm), as well as the carbons of the furan and pyridine rings.

-

IR Spectroscopy: The infrared spectrum should display a strong absorption band for the aldehyde carbonyl stretching vibration (around 1670-1690 cm⁻¹).[4] Characteristic bands for C-H, C=C, and C-O-C vibrations of the aromatic rings will also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 205.02).

Potential Biological and Therapeutic Applications: An Outlook

The unique hybrid structure of 5-(2-Pyridinylsulfanyl)-2-furaldehyde suggests a range of potential biological activities, drawing from the known pharmacological profiles of its constituent furan and pyridine moieties.

Anticancer Potential

Both furan and pyridine derivatives are well-represented in the realm of anticancer drug discovery. Furan-containing compounds have demonstrated efficacy in targeting tumor cells, and some have been developed into clinically used drugs.[5] Pyridine scaffolds are also integral to many targeted cancer therapies.[6] The combination of these two rings in 5-(2-Pyridinylsulfanyl)-2-furaldehyde could lead to novel mechanisms of anticancer activity, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival.

Antimicrobial and Anti-inflammatory Activity

Thioether and aldehyde functionalities, along with the heterocyclic rings, are known to contribute to antimicrobial properties. Furan derivatives have been investigated for their antibacterial and antifungal activities.[7] Furthermore, compounds containing the pyridine ring have shown promise as anti-inflammatory agents.[8] This suggests that 5-(2-Pyridinylsulfanyl)-2-furaldehyde could be a valuable lead compound for the development of new anti-infective and anti-inflammatory drugs.

Future Directions and Conclusion

5-(2-Pyridinylsulfanyl)-2-furaldehyde is a molecule with considerable untapped potential. The immediate future for research on this compound should focus on the development and optimization of a reliable synthetic protocol, followed by a thorough experimental characterization of its physicochemical properties. Subsequent biological screening against a panel of cancer cell lines, microbial strains, and inflammatory targets will be crucial in elucidating its therapeutic promise. The insights gained from such studies will pave the way for the rational design and synthesis of analogues with improved potency and selectivity, ultimately contributing to the development of next-generation therapeutics.

References

-

Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of organic chemistry, 78(5), 1984–1993. [Link]

- Sen, S., De, B., & Easwari, T. S. (2014). Synthesis and Biological Evaluation of Some Novel Furan Derivatives. Pakistan journal of pharmaceutical sciences, 27(6), 1747–1760.

-

Dashyan, S. S., Sirakanyan, S. N., & Samvelyan, M. A. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic chemistry, 149, 107435. [Link]

- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.

-

Georganics. (n.d.). 5-(Pyridin-2-ylthio)furan-2-carbaldehyde. Retrieved from [Link]

-

Li, Y., Wang, X., & Li, W. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4209. [Link]

- Varshney, M. M., Husain, A., & Parcha, V. (2015). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 4(6), 1801-1807.

- Shokol, A. A., Lo, C. Y., & Rutledge, P. J. (2025). Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. Organic & Biomolecular Chemistry, 53(42), 10834-10840.

-

Mooring, S. R., Sobh, A., & Wilson, W. D. (2019). Synthesis and evaluation of 2,5-furan, 2,5-thiophene and 3,4-thiophene-based derivatives as CXCR4 inhibitors. European journal of medicinal chemistry, 181, 111562. [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: 5‐Substituted‐2‐furaldehydes: A Synthetic Protocol Utilizing an Organozinc Route. Retrieved from [Link]

-

Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. [Link]

- Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

- Smith, J. G., & March, J. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.

-

PubChem. (n.d.). 5-(Piperidin-1-yl)furan-2-carbaldehyde. Retrieved from [Link]

-

Ybyraiym, M. K., Shapalov, S. K., & Kurbatov, A. P. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. Polymers, 13(24), 4305. [Link]

-

PubChem. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Retrieved from [Link]

Sources

- 1. 5-(Pyridin-2-ylthio)furan-2-carbaldehyde - High purity | EN [georganics.sk]

- 2. chemscene.com [chemscene.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of some novel furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 2,5-furan, 2,5-thiophene and 3,4-thiophene-based derivatives as CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(2-Pyridinylsulfanyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(2-Pyridinylsulfanyl)-2-furaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug discovery. Given its status as a potentially novel scaffold, this document synthesizes information on its fundamental properties, proposes a logical synthetic pathway based on established chemical principles, and explores its putative applications by drawing parallels with structurally related compounds.

Core Compound Identification

The foundational step in any research endeavor is the unambiguous identification of the molecule of interest. 5-(2-Pyridinylsulfanyl)-2-furaldehyde is registered under the following CAS number:

| Compound Name | CAS Number |

| 5-(2-Pyridinylsulfanyl)-2-furaldehyde | 709635-68-7[1] |

Physicochemical and Structural Characteristics

Understanding the physicochemical properties of a compound is paramount for its application in experimental settings, from predicting its solubility to designing analytical methods for its characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₂S | [1] |

| Molecular Weight | 205.23 g/mol | [1] |

| SMILES | C1=CC=NC(=C1)SC2=CC=C(C=O)O2 | [1] |

| Purity | ≥97% (as commercially available) | [1] |

| Storage | -20°C, sealed, away from moisture | [1] |

The structure of 5-(2-Pyridinylsulfanyl)-2-furaldehyde incorporates a furan-2-carbaldehyde core, which is a common motif in various bioactive molecules.[2][3] The presence of a pyridinylsulfanyl substituent at the 5-position introduces a thioether linkage and a basic pyridine ring, which can significantly influence the molecule's electronic properties, conformational flexibility, and potential for intermolecular interactions, including hydrogen bonding and metal coordination.

Proposed Synthesis Protocol: A Logical Approach

Rationale Behind the Synthetic Strategy

The formation of an aryl-heteroaryl thioether bond can be effectively achieved through a C-S cross-coupling reaction. A common and reliable method involves the reaction of a halo-aromatic compound with a thiol in the presence of a palladium catalyst and a suitable base. In this case, 5-bromo-2-furaldehyde serves as an excellent electrophilic partner, and 2-mercaptopyridine provides the nucleophilic thiol component.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromo-2-furaldehyde (1 equivalent), 2-mercaptopyridine (1.1 equivalents), and a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents) with a suitable phosphine ligand like Xantphos (0.04 equivalents).

-

Solvent and Base Addition: Add a high-boiling point aprotic solvent such as dioxane or toluene to the flask. Subsequently, add a base, for instance, cesium carbonate (2 equivalents), to facilitate the deprotonation of the thiol.

-

Reaction Execution: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat it to a temperature of 80-110 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 5-(2-Pyridinylsulfanyl)-2-furaldehyde.

Caption: Proposed workflow for the synthesis of 5-(2-Pyridinylsulfanyl)-2-furaldehyde.

Potential Applications in Drug Discovery and Development

The furan-2-carbaldehyde scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[2][3] While direct biological data for 5-(2-Pyridinylsulfanyl)-2-furaldehyde is limited, its structural features suggest several promising avenues for investigation.

Antimicrobial and Antifungal Potential

Furan derivatives have a long history as antimicrobial agents.[2] The introduction of a thioether linkage and a pyridine ring could modulate this activity. It is hypothesized that such compounds may interfere with microbial cellular processes through various mechanisms, including enzyme inhibition or disruption of cell membrane integrity. Further derivatization of the aldehyde group, for example, into thiosemicarbazones, has been shown to yield compounds with significant antibacterial and antifungal properties.[5]

Anticancer Activity

Numerous furan-containing compounds have been investigated for their potential as anticancer agents.[5][6] The mechanism of action for such compounds can be diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis. The planar aromatic systems of the furan and pyridine rings in 5-(2-Pyridinylsulfanyl)-2-furaldehyde could allow for intercalation with DNA or interaction with the active sites of enzymes.

Anti-inflammatory Properties

Certain furan derivatives have demonstrated anti-inflammatory effects.[3] The pyridinylsulfanyl moiety could contribute to this activity through mechanisms such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenases.

Role as a Synthetic Intermediate

Beyond its intrinsic biological activity, 5-(2-Pyridinylsulfanyl)-2-furaldehyde is a valuable intermediate for the synthesis of more complex molecules. The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the generation of diverse chemical libraries for high-throughput screening.[7][8] Furfural and its derivatives are recognized as important building blocks for the synthesis of various pharmaceuticals.[9][10][11]

Caption: Logical relationships of 5-(2-Pyridinylsulfanyl)-2-furaldehyde's potential applications.

Future Directions and Conclusion

5-(2-Pyridinylsulfanyl)-2-furaldehyde represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its properties and a logical framework for its synthesis and potential applications. The true therapeutic potential of this compound will only be unveiled through rigorous experimental validation. Future research should focus on:

-

Optimization of the proposed synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).

-

Systematic screening for its biological activities, starting with broad antimicrobial and anticancer assays.

-

Elucidation of its mechanism of action for any confirmed biological activities.

-

Exploration of its utility as a synthetic intermediate to build libraries of novel compounds for drug discovery.

This technical guide serves as a catalyst for further investigation into 5-(2-Pyridinylsulfanyl)-2-furaldehyde, a molecule with the potential to contribute to the development of new therapeutic agents.

References

-

(2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. ResearchGate. [Link]

-

Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of organic chemistry, 78(5), 1984–1993. [Link]

-

(2023). A Review on Biological and Medicinal Significance of Furan. ResearchGate. [Link]

-

Vakhula, A. R., Horak, Y. I., Lytvyn, R. Z., Lesyuk, A. I., Kinzhybalo, V., Zubkov, F. I., & Obushak, M. D. (2018). 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION. Chemistry of Heterocyclic Compounds, 54(5), 484-492. [Link]

-

Sen, S., De, B., & Easwari, T. S. (2014). Synthesis and Biological Evaluation of Some Novel Furan Derivatives. Pakistan journal of pharmaceutical sciences, 27(6), 1747–1760. [Link]

-

(n.d.). 5-Aryl-2-furaldehydes in the Synthesis of 2-Substituted 1,3-Benzazoles. ResearchGate. [Link]

-

(n.d.). Synthesis, characterization and biological evaluations of 2-(4-. Der Pharma Chemica. [Link]

-

(2025). (PDF) Synthesis and biological activities of furan derivatives. ResearchGate. [Link]

-

Gorak, Y., Obushak, M., & Matiychuk, V. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 19-25. [Link]

-

(2025). ChemInform Abstract: Synthesis of 5Aryl2-furaldehyde Arylsulfonylhydrazones and Their Transformations in the Bamford-Stevens Reaction. ResearchGate. [Link]

-

(n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

-

(n.d.). Used as medical intermediate and synthetic resin 2-Furaldehyde [98-01-1]. LookChem. [Link]

-

(n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]

- (n.d.). US3063563A - Tandem sifter for flour and other products.

-

Verma, A., Pandeya, S. N., & Sinha, S. (2011). Synthesis and Biological Activity of Furan Derivatives. ChemInform, 42(14). [Link]

-

(n.d.). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. MDPI. [Link]

-

(n.d.). Synthesis of Common Drug Intermediaries from Furfural. Biosystems Engineers. [Link]

-

Zhang, X., Wei, H., Wei, X., Qi, T., Zong, X., Liu, Z., Qin, J., Gao, X., Zheng, G., & Ma, Q. (2023). Biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme. Green Chemistry, 25(12), 4763-4772. [Link]

-

Wang, D., Wang, C., Liu, S., Xu, G., Li, C., & Meng, X. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6469. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of some novel furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ift.co.za [ift.co.za]

- 10. Biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]

spectral data for 5-(2-Pyridinylsulfanyl)-2-furaldehyde

An In-depth Technical Guide to the Spectral Analysis of 5-(2-Pyridinylsulfanyl)-2-furaldehyde

Authored by: A Senior Application Scientist

Introduction

5-(2-Pyridinylsulfanyl)-2-furaldehyde is a heterocyclic compound featuring a furan ring functionalized with both an aldehyde and a pyridinyl thioether group. This unique combination of moieties makes it a molecule of interest for researchers in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critically dependent on a thorough analysis of its spectral data. While comprehensive experimental spectra for this specific molecule are not widely published, a robust and predictive analysis can be conducted by leveraging established principles of spectroscopy and data from structurally analogous compounds.

This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-(2-Pyridinylsulfanyl)-2-furaldehyde. It is designed to serve as a foundational resource for researchers, enabling them to identify, characterize, and utilize this compound with confidence. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic theory and validated by data from related chemical structures.

Molecular Structure and Spectroscopic Overview

The core structure of 5-(2-Pyridinylsulfanyl)-2-furaldehyde integrates three key components: a furan ring, an aldehyde group at the 2-position, and a 2-pyridinylthioether substituent at the 5-position. Each of these components contributes distinct and predictable signatures to the compound's various spectra.

Caption: Numbering scheme for 5-(2-Pyridinylsulfanyl)-2-furaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The predicted spectrum is characterized by distinct signals for the aldehyde, furan, and pyridine protons.

Causality in Chemical Shifts:

-

Aldehyde Proton (H1): This proton is directly attached to a carbonyl carbon, placing it in a highly deshielded environment. Its resonance is expected far downfield, typically in a region (9-10 ppm) with few other signals, making it a highly diagnostic peak.[1]

-

Furan Protons (H3, H4): These protons are part of an electron-rich aromatic system. The aldehyde group at C2 is strongly electron-withdrawing, which deshields the adjacent H3 proton. The pyridinylsulfanyl group at C5 has a more complex effect, but its electronegative sulfur atom also contributes to deshielding. The coupling between them (³J) is characteristic of furan systems.

-

Pyridine Protons (H3' to H6'): The chemical shifts of these protons are influenced by the nitrogen atom and the sulfur substituent. The proton ortho to the nitrogen (H6') is typically the most deshielded. The signals will exhibit characteristic ortho, meta, and para coupling constants.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (Aldehyde) | ~ 9.65 | Singlet (s) | - |

| H6' (Pyridine) | ~ 8.50 | Doublet of multiplets (dm) | ³J ≈ 4.8 |

| H4' (Pyridine) | ~ 7.70 | Triplet of doublets (td) | ³J ≈ 7.7, ⁴J ≈ 1.8 |

| H3 (Furan) | ~ 7.40 | Doublet (d) | ³J ≈ 3.7 |

| H3' (Pyridine) | ~ 7.35 | Doublet of multiplets (dm) | ³J ≈ 8.1 |

| H5' (Pyridine) | ~ 7.15 | Triplet of doublets (td) | ³J ≈ 7.5, ³J ≈ 4.9 |

| H4 (Furan) | ~ 6.80 | Doublet (d) | ³J ≈ 3.7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. The predicted spectrum shows distinct signals for the carbonyl, furan, and pyridine carbons.

Causality in Chemical Shifts:

-

Aldehyde Carbonyl (C1): The C=O bond results in significant deshielding, placing this carbon's resonance at the far downfield end of the spectrum (typically >175 ppm).[2]

-

Pyridine Carbons: The carbon atom attached to the nitrogen (C2' and C6') are deshielded. The carbon atom bonded to the sulfur (C2') will be significantly influenced by the thioether linkage.

-

Furan Carbons: The carbons attached to heteroatoms (C2, C5) are the most deshielded. The electron-withdrawing aldehyde group significantly deshields C2, while the sulfur substituent influences C5.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (Aldehyde C=O) | ~ 178.0 |

| C2' (Pyridine C-S) | ~ 158.5 |

| C5 (Furan C-S) | ~ 156.0 |

| C2 (Furan C-CHO) | ~ 153.5 |

| C6' (Pyridine) | ~ 150.0 |

| C4' (Pyridine) | ~ 137.0 |

| C3 (Furan) | ~ 124.0 |

| C5' (Pyridine) | ~ 121.5 |

| C3' (Pyridine) | ~ 120.0 |

| C4 (Furan) | ~ 114.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups based on their vibrational frequencies. The spectrum of 5-(2-Pyridinylsulfanyl)-2-furaldehyde is expected to be dominated by strong absorptions from the carbonyl group and various aromatic vibrations.

Causality in Vibrational Frequencies:

-

C=O Stretch: The aldehyde carbonyl is conjugated with the furan ring, which lowers its stretching frequency compared to a saturated aldehyde. This absorption is typically very strong and sharp.[1][3]

-

Aldehydic C-H Stretch: A hallmark of aldehydes is the presence of two medium-intensity C-H stretching bands near 2830 and 2720 cm⁻¹. The latter is particularly diagnostic as few other absorptions appear in this region.[3][4]

-

Aromatic Stretches: The C=C and C=N bonds within the furan and pyridine rings give rise to a series of absorptions in the 1600-1400 cm⁻¹ "fingerprint" region.

-

C-S Stretch: The thioether C-S bond vibration is typically weak and appears at lower frequencies, often making it difficult to definitively assign.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 2830, ~2730 | Aldehydic C-H Stretch | Medium, Weak |

| ~ 1685 | Aldehydic C=O Stretch (Conjugated) | Strong |

| ~ 1580, 1550, 1460 | Aromatic C=C and C=N Stretches | Medium to Strong |

| ~ 1240 | Aryl Thioether C-S Stretch | Medium to Weak |

| ~ 1180 | Furan Ring C-O-C Stretch | Medium |

| ~ 820 | C-H Out-of-Plane Bending | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺•): The compound has a molecular formula of C₁₀H₇NO₂S, corresponding to a monoisotopic mass of 205.02 Da. The molecular ion peak should be clearly visible.[5][6]

-

Fragmentation Pathways: Electron impact (EI) ionization is expected to induce fragmentation. Key predicted pathways include:

-

Loss of the aldehyde group: Cleavage of the C-CHO bond to lose •CHO (29 Da), resulting in a fragment at m/z 176.

-

Loss of carbon monoxide: A common fragmentation for furans is the loss of CO (28 Da) from the molecular ion, leading to a fragment at m/z 177.[7]

-

Cleavage of the C-S bond: The bond between the furan ring and the sulfur atom can cleave, leading to fragments corresponding to the pyridinethiolate radical (m/z 110) or the furan-aldehyde cation (m/z 95).

-

Caption: Predicted major fragmentation pathways in EI-MS.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the acquisition of spectral data.

A. NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of 5-(2-Pyridinylsulfanyl)-2-furaldehyde and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is suitable for general analysis, while DMSO-d₆ may be required for less soluble compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal resolution.

-

Acquisition:

-

¹H NMR: Acquire data with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of signals.

B. IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and crystal absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This is a self-validating step, as insufficient contact will result in a poor-quality spectrum.

-

Data Acquisition: Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary and label the major peaks.

C. Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV. This standardized energy allows for comparison with library spectra.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-400) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure. Compare the isotopic distribution of the molecular ion peak with the theoretical distribution for C₁₀H₇NO₂S.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 5-(2-Pyridinylsulfanyl)-2-furaldehyde. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on sound chemical principles and analysis of analogous structures. By following the detailed experimental protocols, researchers can generate high-quality data for this compound. The correlation of this empirical data with the predictive analysis herein will provide a robust and definitive structural confirmation, enabling further investigation into the chemical and biological properties of this promising molecule.

References

-

Al Sous, M. (n.d.). Synthesis and Spectral Study of 2-furaldehyde thiourea Ligand and Their Complexes with Some Transition Metal (II). Chemistry and Materials Research. Retrieved from [Link]

-

Blank, I., et al. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

-

Tang, S. Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry. Retrieved from [Link]

-

Shabrova, E., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. Molecules. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. Retrieved from [Link]

-

Antony, B., et al. (2020). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(2-pyridinylsulfanyl)-2-furaldehyde (C10H7NO2S). Retrieved from [Link]

-

Varshney, M. M., et al. (2015). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. ResearchGate. Retrieved from [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. PubChemLite - 5-(2-pyridinylsulfanyl)-2-furaldehyde (C10H7NO2S) [pubchemlite.lcsb.uni.lu]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 5-(2-Pyridinylsulfanyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 5-(2-Pyridinylsulfanyl)-2-furaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes available data to elucidate its structural features, spectroscopic signature, and potential for further functionalization. While specific experimental data for this exact molecule is limited in peer-reviewed literature, this guide extrapolates from closely related analogues and established chemical principles to provide a robust predictive analysis. We will explore its synthesis, spectroscopic characterization, and potential biological significance, offering a foundational resource for researchers in drug discovery and development.

Introduction: The Significance of Furan-Pyridine Scaffolds

The convergence of furan and pyridine rings within a single molecular entity, particularly when linked by a flexible thioether bridge, presents a compelling scaffold for scientific investigation. Furan derivatives are ubiquitous in pharmacologically active compounds, contributing to a wide range of therapeutic properties including antibacterial, antifungal, antiviral, and anti-inflammatory activities[1][2][3]. The furan ring can act as a bioisostere for phenyl groups, offering modified steric and electronic properties that can enhance metabolic stability and drug-receptor interactions[1].

Similarly, the pyridine moiety is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other key biological interactions[4]. The incorporation of a thioether linkage introduces conformational flexibility and potential for specific interactions with biological targets. The title compound, 5-(2-Pyridinylsulfanyl)-2-furaldehyde, combines these key features, making it a molecule of significant interest for the development of novel therapeutic agents and functional materials.

Molecular Structure and Physicochemical Properties

5-(2-Pyridinylsulfanyl)-2-furaldehyde is a molecule composed of a furan ring substituted at the 5-position with a pyridin-2-ylsulfanyl group and at the 2-position with a formyl (aldehyde) group.

Table 1: Physicochemical Properties of 5-(2-Pyridinylsulfanyl)-2-furaldehyde

| Property | Value | Source |

| CAS Number | 709635-68-7 | [5] |

| Molecular Formula | C₁₀H₇NO₂S | [5] |

| Molecular Weight | 205.23 g/mol | [5] |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | [5] |

| Predicted logP | 2.6383 | [5] |

The molecule's structure suggests a potential for rich chemical reactivity. The aldehyde group is a versatile handle for various chemical transformations, including the formation of Schiff bases, while the pyridine ring can be protonated or coordinated to metal centers. The thioether linkage is generally stable but can be susceptible to oxidation under certain conditions.

Synthesis and Reaction Pathways

Proposed Synthetic Protocol: Palladium-Catalyzed C-S Cross-Coupling

This protocol is adapted from general methods for the synthesis of aryl thioethers.

Materials:

-

5-Bromo-2-furaldehyde

-

2-Mercaptopyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

Procedure:

-

To an oven-dried Schlenk tube, add 5-bromo-2-furaldehyde (1.0 mmol), 2-mercaptopyridine (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 5-(2-Pyridinylsulfanyl)-2-furaldehyde.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium complexes are highly effective in catalyzing the formation of carbon-sulfur bonds.

-

Xantphos Ligand: A bulky phosphine ligand like Xantphos is often crucial for promoting the reductive elimination step in the catalytic cycle and preventing catalyst deactivation.

-

Cesium Carbonate: A strong base is required to deprotonate the thiol, forming the active thiolate nucleophile.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions and reduced yields.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 5-(2-Pyridinylsulfanyl)-2-furaldehyde.

Spectroscopic Analysis

Detailed experimental spectroscopic data for 5-(2-Pyridinylsulfanyl)-2-furaldehyde is not widely published. However, based on the known spectral properties of furan, pyridine, and thioether derivatives, a predictive analysis can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aldehydic Proton: A singlet is expected in the downfield region, typically between δ 9.5 and 10.0 ppm.

-

Furan Protons: Two doublets are anticipated for the protons on the furan ring, likely in the range of δ 6.5-7.5 ppm, with a small coupling constant (J ≈ 3-4 Hz).

-

Pyridine Protons: Four signals corresponding to the protons on the pyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm), exhibiting characteristic doublet, triplet, and doublet of doublets splitting patterns.

¹³C NMR:

-

Carbonyl Carbon: The aldehyde carbonyl carbon should appear as a singlet in the downfield region, around δ 175-185 ppm.

-

Furan Carbons: The carbons of the furan ring are expected to resonate between δ 110 and 160 ppm.

-

Pyridine Carbons: The carbons of the pyridine ring will also appear in the aromatic region, typically between δ 120 and 150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

Table 2: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1670 - 1700 | Strong |

| C-H (Aldehyde) | 2720 - 2820 | Medium |

| C=C and C=N (Aromatic) | 1400 - 1600 | Medium to Strong |

| C-O-C (Furan) | 1000 - 1300 | Strong |

| C-S (Thioether) | 600 - 800 | Weak to Medium |

The strong carbonyl stretch is a key diagnostic peak for this molecule.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 205. Common fragmentation patterns would likely involve the loss of the formyl group (-CHO) or cleavage of the thioether linkage.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for 5-(2-Pyridinylsulfanyl)-2-furaldehyde is scarce, the structural motifs present suggest a range of potential pharmacological activities.

-

Antimicrobial and Antifungal Activity: Many furan and thiophene derivatives exhibit potent antimicrobial and antifungal properties[2]. The combination of the furan ring with the pyridine moiety and the thioether linkage could lead to compounds with interesting activity profiles.

-

Anti-inflammatory Activity: Furan-containing molecules have been investigated for their anti-inflammatory effects[3]. The aldehyde functional group could potentially interact with biological targets involved in inflammatory pathways.

-

Anticancer Activity: The furan scaffold is present in several compounds with demonstrated anticancer activity[6]. The ability of the pyridine ring to interact with various biological targets could also contribute to potential antiproliferative effects.

The aldehyde group serves as a key reactive center for the synthesis of more complex derivatives, such as Schiff bases, which are known to possess a wide array of biological activities. This makes 5-(2-Pyridinylsulfanyl)-2-furaldehyde a valuable intermediate for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion and Future Perspectives

5-(2-Pyridinylsulfanyl)-2-furaldehyde is a molecule with significant potential in both medicinal chemistry and materials science. Its synthesis is achievable through established cross-coupling methodologies, and its structure contains multiple points for further chemical modification. The predicted spectroscopic data provides a basis for its characterization.

Future research should focus on the experimental validation of the proposed synthesis and a thorough spectroscopic and crystallographic analysis to confirm its molecular structure. Furthermore, a systematic investigation of its biological activities is warranted to explore its potential as a lead compound for the development of new therapeutic agents. The insights provided in this guide serve as a foundational resource to stimulate and guide such future research endeavors.

References

-

PubChem. 5-(2-pyridinylsulfanyl)-2-furaldehyde. [Link]

-

Kim, S.-H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of organic chemistry, 78(5), 1984–1993. [Link]

-

Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 147, 107435. [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current opinion in drug discovery & development, 8(6), 723–740.

- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.

-

MDPI. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 229-241. [Link]

-

Der Pharma Chemica. (2014). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. [Link]

-

Pharmacological activity of furan derivatives. (2024). [Link]

-

MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

-

PubChem. 5-(Piperidin-1-yl)furan-2-carbaldehyde. [Link]

-

A Review on Biological and Medicinal Significance of Furan. (2023). Alq J Med App Sci, 6(1), 44-58. [Link]

-

Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives. (2019). Lupine Publishers. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(8), 2567. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijabbr.com [ijabbr.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. opastpublishers.com [opastpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Furan-Pyridine Scaffolds in Modern Drug Discovery: A Technical Guide to Their Biological Activities

Introduction: The Convergence of Two Privileged Heterocycles

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules represents a powerful strategy for the discovery of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Among the myriad of heterocyclic systems, furan and pyridine moieties have independently established themselves as "privileged structures," forming the core of numerous clinically approved drugs.[1][2] The strategic amalgamation of the electron-rich furan ring with the electron-deficient pyridine ring gives rise to a class of compounds known as furan-pyridine derivatives, including various isomeric furopyridines. These hybrid scaffolds have demonstrated a remarkable breadth of biological activities, positioning them as compelling candidates for drug development programs targeting a spectrum of human diseases, from cancer to neurodegenerative disorders.[3][4]

This technical guide provides an in-depth exploration of the diverse biological activities of furan-pyridine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind their therapeutic effects, provide detailed experimental protocols for their evaluation, and present a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Anticancer Activity: Targeting the Engines of Malignancy

The relentless proliferation of cancer cells is often driven by the aberrant activity of signaling pathways that regulate cell growth, division, and survival. Furan-pyridine derivatives have emerged as potent anticancer agents by selectively targeting key components of these oncogenic cascades.[5][6]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer efficacy of furan-pyridine derivatives stems from their ability to interact with and inhibit a variety of molecular targets crucial for tumor progression. Several distinct mechanisms of action have been elucidated:

-

Kinase Inhibition: A significant number of furan-pyridine compounds exert their anticancer effects by inhibiting protein kinases, which are pivotal enzymes in cellular signaling. For instance, certain furo[3,2-b]pyridine derivatives have been identified as highly selective inhibitors of cdc-like kinases (CLKs), which are involved in the regulation of RNA splicing, a process often dysregulated in cancer.[7] Furthermore, furopyrimidine derivatives have demonstrated potent dual inhibitory activity against PI3Kα/β and AKT enzymes, key components of the PI3K/AKT/mTOR pathway that is frequently hyperactivated in various cancers.[8] Other furan-pyridine hybrids have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle, leading to cell cycle arrest and apoptosis.[6][9]

-

Receptor Tyrosine Kinase (RTK) Inhibition: Some furan-pyridine derivatives have been shown to target receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which plays a central role in cell proliferation and survival.[6][10] By binding to the ATP-binding site of EGFR, these compounds can block downstream signaling and inhibit tumor growth.

-

Induction of Apoptosis: A common hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Furan-based pyridine carbohydrazide derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[11]

-

Inhibition of Other Key Enzymes: Furan-pyridine derivatives have also been found to inhibit other enzymes critical for cancer cell survival. For example, some have demonstrated inhibitory activity against Methionine Aminopeptidase 2 (MetAP2), an enzyme involved in angiogenesis.[6][12]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Anticancer Mechanisms of Furan-Pyridine Derivatives"

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected furan-pyridine derivatives against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀).

| Compound Class | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Furan[3,2-c] pyridine derivative (4c) | KYSE70 | Esophageal Cancer | 0.888 (as µg/mL) | [5] |

| Furan[3,2-c] pyridine derivative (4c) | KYSE150 | Esophageal Cancer | 0.655 (as µg/mL) | [5] |

| Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine | Neuro-2a | Neuroblastoma | 3.6 | [13] |

| Furan-bearing pyrazolo[3,4-b]pyridine (7b) | MCF7 | Breast Cancer | 0.46 | [6] |

| Furan-bearing pyrazolo[3,4-b]pyridine (12f) | MCF7 | Breast Cancer | 0.27 | [6] |

| Furan-based pyridine carbohydrazide (4) | MCF-7 | Breast Cancer | 4.06 | [11] |

| Furan-based N-phenyl triazinone (7) | MCF-7 | Breast Cancer | 2.96 | [11] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Furan-pyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan-pyridine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance poses a significant threat to global health. The development of new antimicrobial agents with novel mechanisms of action is therefore a critical area of research. Furan-pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][14]

Mechanism of Action: Disrupting Microbial Defenses

The precise antimicrobial mechanisms of furan-pyridine derivatives are still under investigation, but several potential modes of action have been proposed:

-

Enzyme Inhibition: It is hypothesized that these compounds may inhibit essential microbial enzymes. For example, molecular docking studies of furan-derived chalcones suggest that they may bind to the active site of glucosamine-6-phosphate synthase, an enzyme crucial for the synthesis of the bacterial cell wall.[15]

-

Disruption of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Some pyridine derivatives have been shown to possess anti-biofilm activity, which may be attributed to their ability to interfere with quorum sensing, a cell-to-cell communication system that regulates biofilm formation.

-

Synergistic Effects: The combination of the furan and pyridine rings may lead to synergistic antimicrobial effects. The furan moiety can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes, while the pyridine ring can participate in hydrogen bonding and other interactions with microbial targets.[3]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Antimicrobial Mechanisms of Furan-Pyridine Derivatives"

Quantitative Data Summary: Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of selected furan-pyridine derivatives, expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | Gram Stain | MIC (µg/mL) | Reference |

| 2-oxo-pyridine derivative (3b) | MRSA | Positive | 62.5 | [16] |

| 2-oxo-pyridine derivative (2a) | K. pneumoniae | Negative | 15.6 | [16] |

| 2-oxo-pyridine derivative (6b) | P. aeruginosa | Negative | 62.5 | [16] |

| Furan-based pyrimidine-thiazolidinone (8k) | E. coli | Negative | 12.5 | |

| Furan-based pyrimidine-thiazolidinone (8n) | S. aureus | Positive | 50 | |

| Dibenzofuran bis (bibenzyl) | Candida albicans | - | 16 - 512 | [12] |

| 8-geranyloxy psoralen | Staphylococcus epidermidis | Positive | 100 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Furan-pyridine derivatives

-

Inoculum of the microorganism, standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Microplate reader (optional)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the furan-pyridine derivatives in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum but no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and for the recommended duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Furan-pyridine derivatives have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[8][17]

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of furan-pyridine derivatives are thought to be mediated through several mechanisms:

-

Inhibition of Pro-inflammatory Mediators: These compounds can suppress the production of key pro-inflammatory mediators. For example, some natural furan derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are central to the inflammatory response.[18]

-

Modulation of Signaling Pathways: Furan-pyridine derivatives can modulate intracellular signaling pathways involved in inflammation, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[18] By inhibiting these pathways, they can reduce the expression of pro-inflammatory genes.

-

Antioxidant Activity: Many furan derivatives possess antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging reactive oxygen species (ROS) that can perpetuate the inflammatory cascade.[18][19]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Anti-inflammatory Mechanisms of Furan-Pyridine Derivatives"

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic in vivo assay for screening the acute anti-inflammatory activity of novel compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Furan-pyridine derivatives

-

Plethysmometer

-

Vehicle (e.g., saline or a suitable solvent for the test compounds)

-

Positive control (e.g., indomethacin)

Procedure:

-

Animal Grouping: Divide the rats into groups (n=6 per group): vehicle control, positive control, and test groups receiving different doses of the furan-pyridine derivative.

-

Compound Administration: Administer the test compounds, vehicle, or positive control to the respective groups, typically via oral gavage or intraperitoneal injection, 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the volume of the injected paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Neuroprotective Activity: Shielding the Brain from Degeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that furan-pyridine derivatives may possess neuroprotective properties, offering a potential therapeutic avenue for these devastating disorders.[19][20]

Mechanism of Action: A Multifaceted Defense of Neurons

The neuroprotective effects of furan-pyridine derivatives are likely multifactorial, involving:

-

Antioxidant and Anti-inflammatory Effects: As previously discussed, the antioxidant and anti-inflammatory properties of these compounds can help to mitigate the oxidative stress and neuroinflammation that are key contributors to neuronal damage in neurodegenerative diseases.[19][21]

-

Modulation of Neuronal Signaling Pathways: Furan-pyridine derivatives may interact with and modulate signaling pathways that are critical for neuronal survival and function. For example, some pyridine alkaloids have been shown to protect against glutamate-induced excitotoxicity by inhibiting the accumulation of intracellular reactive oxygen species (ROS) and calcium influx.[22][23]

-

Inhibition of Protein Aggregation: The aggregation of misfolded proteins, such as amyloid-beta in Alzheimer's disease, is a hallmark of many neurodegenerative conditions. While direct evidence for furan-pyridine derivatives is still emerging, related heterocyclic compounds have been shown to interfere with protein aggregation processes.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Neuroprotective Mechanisms of Furan-Pyridine Derivatives"

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases and screening for neuroprotective compounds.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12)

-

Furan-pyridine derivatives

-

Neurotoxic agent (e.g., amyloid-beta peptide for Alzheimer's model, or MPP+ for Parkinson's model)

-

Reagents for cell viability assays (e.g., MTT)

-

Reagents for measuring oxidative stress (e.g., DCFH-DA for ROS detection)

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and, if desired, differentiate them into a more mature neuronal phenotype using agents like retinoic acid.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the furan-pyridine derivatives for a specified period (e.g., 2 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., amyloid-beta) for 24-48 hours.

-

Assessment of Neuroprotection: Evaluate the neuroprotective effects of the furan-pyridine derivatives by performing:

-

Cell Viability Assays (e.g., MTT): To determine the extent to which the compounds protect against cell death.

-

Oxidative Stress Assays: To measure the reduction in intracellular ROS levels.

-

Apoptosis Assays: To assess the inhibition of apoptotic pathways.

-

Conclusion and Future Perspectives

The convergence of the furan and pyridine rings into a single molecular scaffold has yielded a promising class of compounds with a remarkable diversity of biological activities. Furan-pyridine derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. Their multifaceted mechanisms of action, which often involve the modulation of key signaling pathways and enzymatic targets, underscore their therapeutic promise.

The experimental protocols detailed in this guide provide a robust framework for the continued exploration and characterization of these fascinating molecules. Future research should focus on elucidating the precise structure-activity relationships that govern their biological effects, optimizing their pharmacokinetic properties, and advancing the most promising candidates into preclinical and clinical development. The continued investigation of furan-pyridine derivatives holds the potential to deliver a new generation of innovative therapies for a wide range of human diseases.

References

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]

-

Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). National Institutes of Health. [Link]

-

A Review on Biological and Medicinal Significance of Furan. (n.d.). ResearchGate. [Link]

-

Structures of furopyridines derivatives with important biological... (n.d.). ResearchGate. [Link]

-

Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). National Institutes of Health. [Link]

-

(a) Chemical structures of 3-amino-furo[2,3-b]pyridine-2-carboxamides... (n.d.). ResearchGate. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). National Institutes of Health. [Link]

-

Exploring the Anticancer Potential of Furanpydone A: A Computational Study on its Inhibition of MTHFD2 Across Diverse Cancer Cell Lines. (2024). National Institutes of Health. [Link]

-

Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa. (2023). National Institutes of Health. [Link]

-

Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.). NOPR. [Link]

-

Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). MDPI. [Link]

-

A Review on Biological and Medicinal Significance of Furan. (2023). Al-Qadisiyah Journal of Medical and Applied Sciences. [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2024). National Institutes of Health. [Link]

-

Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (n.d.). MDPI. [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). National Institutes of Health. [Link]

-

Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -. (n.d.). MDPI. [Link]

-

Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity. (2017). National Institutes of Health. [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (n.d.). ResearchGate. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). National Institutes of Health. [Link]

-

Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2024). National Institutes of Health. [Link]

-

Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. (n.d.). ACS Publications. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). National Institutes of Health. [Link]

-

Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.). ResearchGate. [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). ResearchGate. [Link]

-

Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (n.d.). Bentham Science. [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Bentham Science. [Link]

-

Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration. (n.d.). ResearchGate. [Link]

-

Pharmacological activity of furan derivatives. (2024). WJPR. [Link]

-

Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. (2017). National Institutes of Health. [Link]

-

Furo[3,2-c]pyridine. (n.d.). National Institutes of Health. [Link]

-

Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). Semantic Scholar. [Link]

-

Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. (n.d.). ResearchGate. [Link]

-

Structure activity relationship. (n.d.). ResearchGate. [Link]

-

Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. (2020). National Institutes of Health. [Link]

-

Isomeric 3-Pyridinylmethylcoumarins Differ in Erk1/2-Inhibition and Modulation of BV2 Microglia-Mediated Neuroinflammation. (n.d.). National Institutes of Health. [Link]

-

Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). National Institutes of Health. [Link]

-

In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. (n.d.). MDPI. [Link]

-

And C(1)-derivatives of furo[3,4-c]pyridine-3-ones and Related Compounds: Evidence for Site-Specific Inhibition of the Constitutive Proteasome and Its Immunoisoform. (2014). National Institutes of Health. [Link]

-

Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (n.d.). ResearchGate. [Link]

Sources

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]

- 17. chemijournal.com [chemijournal.com]

- 18. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(2-Pyridinylsulfanyl)-2-furaldehyde and its Analogs: Synthesis, Properties, and Therapeutic Potential